N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide
Description
“N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide” is a synthetic acetamide derivative characterized by a unique structural framework. Its core consists of a 2,3-dihydro-1H-indole moiety substituted at the 1-position with a cyclopentanecarbonyl group and at the 6-position with an acetamide-linked 4-fluorophenoxy chain. The cyclopentanecarbonyl group introduces steric bulk and lipophilicity, while the 4-fluorophenoxy substituent enhances electronic effects due to fluorine’s electron-withdrawing nature.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c23-17-6-9-19(10-7-17)28-14-21(26)24-18-8-5-15-11-12-25(20(15)13-18)22(27)16-3-1-2-4-16/h5-10,13,16H,1-4,11-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLAHDKOKNVVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be developed into a therapeutic agent for treating various diseases.
Industry: It may find use in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological targets. It may interact with specific enzymes or receptors, leading to biological effects. Further research would be needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide” can be compared to related acetamide derivatives documented in pharmacopeial and synthetic chemistry literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations
Core Structure Differences: The target compound’s dihydroindole core enables planar aromatic interactions, contrasting with the flexible diphenylhexan backbone in compounds e–g or the rigid oxazinan ring in h. This may influence binding to flat vs. pocket-like active sites .
Substituent Effects: The 4-fluorophenoxy group in the target compound likely enhances metabolic stability and electron-deficient aromatic interactions compared to the 2,6-dimethylphenoxy groups in e–h . Cyclopentanecarbonyl (target) vs. amino/formamido/acetamido (e–g): The cyclopentane’s bulk may reduce solubility but increase membrane permeability, whereas polar groups in e–g could improve aqueous solubility at the expense of bioavailability .
Hydrogen-Bonding Potential: Compounds e (amino) and f (formamido) have stronger hydrogen-bond donors than the target, which lacks such groups. This suggests the target may rely more on hydrophobic or π-π stacking interactions for target engagement .
Synthetic Considerations :
- The dihydroindole core in the target compound may simplify synthesis compared to the stereochemically complex diphenylhexan (e–g) or oxazinan (h) systems, though fluorination and cyclopentanecarbonyl coupling could pose challenges .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural analogies to e–h suggest the following hypotheses:
- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to e–g , which contain metabolically vulnerable groups (e.g., primary amine in e ) .
- Target Selectivity : The dihydroindole core’s planar structure could favor interactions with flat binding sites (e.g., kinase ATP pockets), unlike the 3D-complementary oxazinan in h .
- Solubility-Bioavailability Trade-off : The target’s high lipophilicity may limit aqueous solubility but enhance blood-brain barrier penetration relative to e–g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
